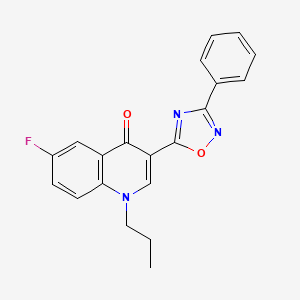
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core, a fluorine atom, a phenyl group, and a propyl group
Métodos De Preparación
The synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Formation of the 1,2,4-Oxadiazole Ring: : This step involves the reaction of the intermediate with a suitable hydrazine derivative followed by cyclodehydration using reagents like phosphorus oxychloride (POCl3).
Introduction of the Propyl Group: : The propyl group can be introduced through nucleophilic substitution reactions using propyl halides.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Análisis De Reacciones Químicas
6-Fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes, receptors, and signaling molecules.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
6-fluoro-2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one
3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-benzoic acid
These compounds share similarities in their core structures but differ in the presence of various substituents, leading to differences in their chemical properties and biological activities.
Propiedades
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-11-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQJYUCHQTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













